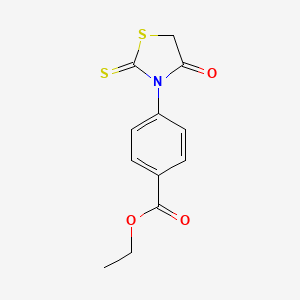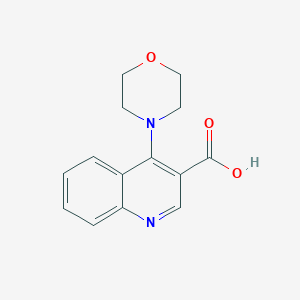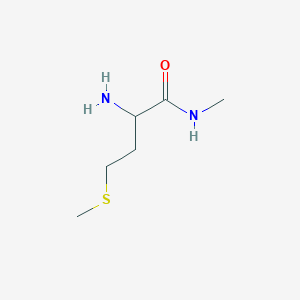
3,5-Dibr-tyr1 leucine enkephalin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-二溴酪氨酸1-亮氨酸脑啡肽是天然存在的阿片类肽亮氨酸脑啡肽的合成衍生物。该化合物以酪氨酸残基的 3 位和 5 位上的溴原子取代为特征。亮氨酸脑啡肽本身是存在于包括人类在内的许多动物大脑中的内源性阿片类肽神经递质。它在调节疼痛和其他生理过程方面起着至关重要的作用。
准备方法
合成路线和反应条件
3,5-二溴酪氨酸1-亮氨酸脑啡肽的合成涉及多个步骤,从酪氨酸的溴化开始,在 3 位和 5 位引入溴原子。接下来是将修饰后的酪氨酸与其他氨基酸偶联以形成脑啡肽肽。反应条件通常涉及使用保护基以防止不必要的副反应,以及使用碳二亚胺等偶联试剂以促进肽键的形成。
工业生产方法
3,5-二溴酪氨酸1-亮氨酸脑啡肽的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。诸如高效液相色谱 (HPLC) 等技术用于纯化最终产物。
化学反应分析
反应类型
3,5-二溴酪氨酸1-亮氨酸脑啡肽可以进行多种化学反应,包括:
氧化: 溴原子可以被氧化形成不同的氧化态。
还原: 该化合物可以被还原以去除溴原子。
取代: 溴原子可以用其他官能团取代。
常见的试剂和条件
氧化: 在酸性或碱性条件下,可以使用过氧化氢或高锰酸钾等试剂。
还原: 在无水条件下,可以使用氢化铝锂或硼氢化钠等试剂。
取代: 亲核试剂,如硫醇或胺,可以在温和条件下用于取代溴原子。
形成的主要产物
氧化: 形成溴化酪氨酸衍生物。
还原: 形成去溴化亮氨酸脑啡肽。
取代: 形成取代的酪氨酸衍生物。
科学研究应用
3,5-二溴酪氨酸1-亮氨酸脑啡肽在科学研究中有几个应用:
化学: 用作模型化合物来研究溴化对肽结构和功能的影响。
生物学: 研究其在调节疼痛和其他生理过程中的作用。
医学: 探讨其在疼痛管理和其他疾病中的潜在治疗应用。
工业: 用于开发新药和治疗剂。
作用机制
3,5-二溴酪氨酸1-亮氨酸脑啡肽通过与中枢和周围神经系统中的阿片受体结合来发挥其作用。酪氨酸残基的溴化增强了其对这些受体的结合亲和力和选择性。结合后,该化合物激活阿片受体,导致抑制疼痛信号和调节其他生理过程。分子靶标包括 μ、δ 和 κ 阿片受体,所涉及的途径包括抑制腺苷酸环化酶和激活钾通道。
相似化合物的比较
类似的化合物
亮氨酸脑啡肽: 没有溴化的肽的天然形式。
甲硫氨酸脑啡肽: 另一种内源性阿片类肽,具有甲硫氨酸残基而不是亮氨酸。
3,5-二溴酪氨酸1-甲硫氨酸脑啡肽: 甲硫氨酸脑啡肽的溴化衍生物。
独特性
3,5-二溴酪氨酸1-亮氨酸脑啡肽的独特之处在于酪氨酸残基的 3 位和 5 位上存在溴原子。这种修饰增强了其对阿片受体的结合亲和力和选择性,使其成为研究阿片类肽的结构-活性关系和开发新治疗剂的宝贵工具。
属性
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBCIUIAEWGNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Br2N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)
![(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12110152.png)
![6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine](/img/structure/B12110160.png)



![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)



![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
